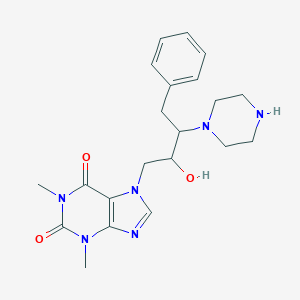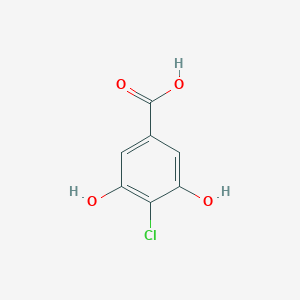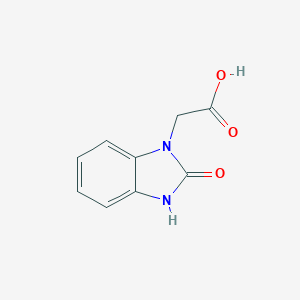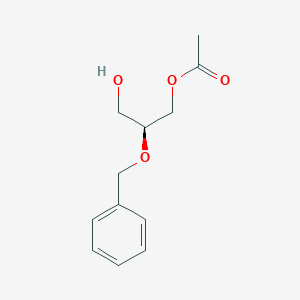
(S)-(+)-2-O-benzylglycerol monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-2-O-benzylglycerol monoacetate, commonly known as Benzylglycerol acetate, is a chiral building block that is widely used in the synthesis of various biologically active compounds. It is a colorless, viscous liquid that is soluble in most organic solvents. Benzylglycerol acetate has been extensively studied for its potential applications in the field of pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of Benzylglycerol acetate is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It has been shown to enhance the enantioselectivity of certain reactions and to promote the formation of chiral compounds.
Biochemical And Physiological Effects
Benzylglycerol acetate does not have any known biochemical or physiological effects. However, it has been shown to be non-toxic and non-irritating to the skin and eyes.
Advantages And Limitations For Lab Experiments
Benzylglycerol acetate has several advantages for use in laboratory experiments. It is a readily available and inexpensive chiral building block that can be easily synthesized and purified. It has also been shown to be highly effective in promoting the formation of chiral compounds. However, Benzylglycerol acetate has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not suitable for use in reactions that require a high degree of enantioselectivity.
Future Directions
There are several future directions for research on Benzylglycerol acetate. One area of research could focus on the development of new synthetic methods for Benzylglycerol acetate. Another area of research could focus on the use of Benzylglycerol acetate as a chiral auxiliary in new chemical reactions. Finally, research could focus on the development of new applications for Benzylglycerol acetate in the fields of pharmaceuticals, agrochemicals, and materials science.
Synthesis Methods
Benzylglycerol acetate can be synthesized through the acetylation of (S)-(+)-2-O-benzylglycerol using acetic anhydride or acetyl chloride as the acetylating agent. The reaction is typically carried out in the presence of a catalyst such as pyridine or triethylamine. The yield of the reaction is typically high, and the product can be purified through distillation or chromatography.
Scientific Research Applications
Benzylglycerol acetate has been widely used as a chiral building block in the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. Benzylglycerol acetate has also been used in the synthesis of natural products such as steroids and terpenoids.
properties
CAS RN |
109429-01-8 |
|---|---|
Product Name |
(S)-(+)-2-O-benzylglycerol monoacetate |
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-phenylmethoxypropyl] acetate |
InChI |
InChI=1S/C12H16O4/c1-10(14)15-9-12(7-13)16-8-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
AFSHMUUJMODEQX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](CO)OCC1=CC=CC=C1 |
SMILES |
CC(=O)OCC(CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCC(CO)OCC1=CC=CC=C1 |
synonyms |
(S)-(+)-1-O-Acetyl-2-O-benzylglycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



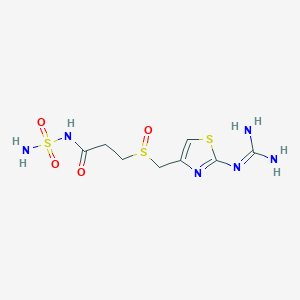
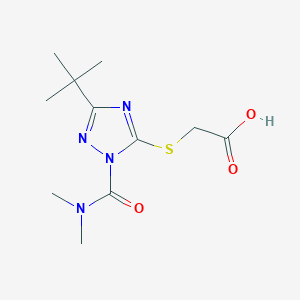
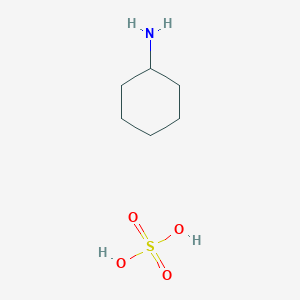
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
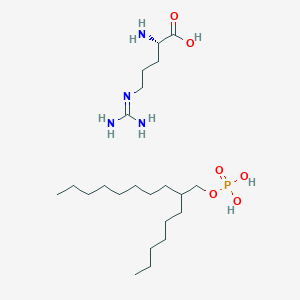
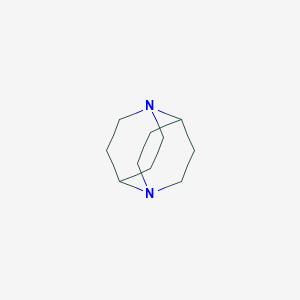
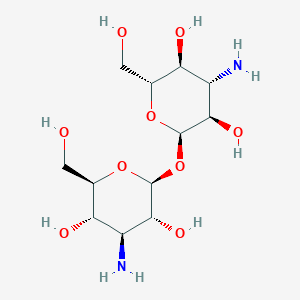
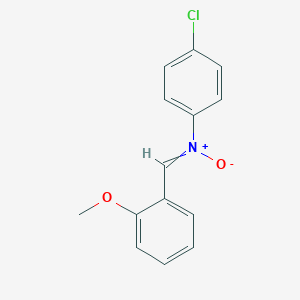
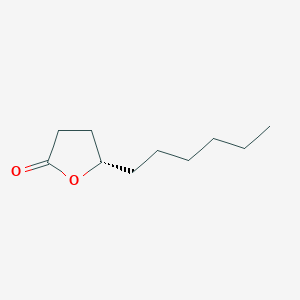
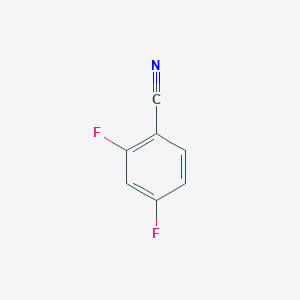
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
